Faropenem sodium

Catalog No.
S633648
CAS No.
M.F
C12H15NNaO5S
M. Wt
308.31 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Faropenem sodium

Product Name

Faropenem sodium

Molecular Formula

C12H15NNaO5S

Molecular Weight

308.31 g/mol

InChI

InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/t5-,6-,7+,11-;/m1./s1

InChI Key

ZAHYBLKQUGVSKQ-VUKDEKJYSA-N

Synonyms

2-(2'-tetrahydrofuryl)-6-hydroxyethylpenem-3-carboxylate, 6-hydroxyethyl-7-oxo-3-(2-tetrahydrofuryl)-4-thia-1-azabicyclo(3.2.0)hep-2-ene-2-carboxylic acid, ALP 201, ALP-201, SUN 5555, SUN-5555, SUN5555, SY 5555, SY-5555, SY5555, WY 49605, WY-49605

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O.[Na]

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O.[Na]

Faropenem sodium is a synthetic antibiotic belonging to the penem class of beta-lactam antibiotics. It is chemically defined as sodium (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, with a molecular formula of C12_{12}H14_{14}NNaO5_5S. This compound is characterized by its thiazolidine ring structure, which is crucial for its antibacterial activity. Faropenem sodium is typically used in the treatment of various bacterial infections and has shown effectiveness against resistant strains of bacteria, making it a valuable option in antibiotic therapy .

, including:

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen.
  • Reduction: Involves the addition of hydrogen or the removal of oxygen.
  • Substitution: Involves replacing one atom or group of atoms with another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The products formed depend on the specific conditions and reagents used, leading to various derivatives and related compounds .

Faropenem sodium exhibits significant antibacterial activity by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for peptidoglycan synthesis in bacterial cell walls. This binding disrupts cell wall integrity, leading to bacterial cell lysis and death. Faropenem has been investigated for its efficacy against a range of infections, including those caused by resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae .

The synthesis of faropenem sodium typically involves several steps:

  • Starting Material: (3R,4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-[(R)-acetoxyl]azetidin-2-one is used as the primary starting material.
  • Catalysis: The reaction is catalyzed by Lewis acids such as boron trifluoride or aluminum chloride.
  • Reaction Steps: The synthesis generally comprises five steps, including acylation, cyclization, deprotection, and hydrolysis to yield faropenem sodium.
  • Purification: The final product is purified to achieve high yield and purity suitable for pharmaceutical applications .

Faropenem sodium has several applications:

  • Antibiotic Therapy: Used to treat bacterial infections, particularly those resistant to other antibiotics.
  • Research: Employed in microbiological studies to understand mechanisms of bacterial resistance.
  • Pharmaceutical Development: Investigated for potential use in developing new antibacterial drugs .

Studies on faropenem sodium have focused on its interactions with various biological systems:

  • Drug Interactions: Research indicates that faropenem may interact with other antibiotics, enhancing or diminishing their effects.
  • Mechanism Studies: Investigations into its binding affinity for penicillin-binding proteins help elucidate its mechanism of action and potential resistance mechanisms in bacteria .

Faropenem sodium shares structural and functional characteristics with several other antibiotics. Below is a comparison highlighting its uniqueness:

Compound NameClassKey FeaturesUnique Aspects
PenicillinBeta-lactamClassic antibiotic; effective against many Gram-positive bacteriaSusceptible to beta-lactamases
CephalexinCephalosporinBroad-spectrum; used for skin and respiratory infectionsMore stable than penicillin but less effective against resistant strains
MeropenemCarbapenemBroad-spectrum; resistant to many beta-lactamasesHighly effective against multi-drug resistant bacteria
ImipenemCarbapenemBroad-spectrum; often combined with cilastatinLimited by renal clearance without co-administration
Faropenem SodiumPenemEffective against resistant strains; oral bioavailabilityUnique thiazolidine structure enhances stability and activity

Faropenem sodium stands out due to its unique thiazolidine structure and effectiveness against resistant strains, making it an important candidate in antibiotic therapy .

The development of one-step catalytic synthesis mechanisms for faropenem sodium represents a significant advancement in penem antibiotic manufacturing, offering streamlined production pathways that reduce process complexity and improve economic viability [1] [2]. The most prominent one-step approach utilizes 4-acetoxy azetidinone as the starting material in a direct transformation process that constructs the complete bicyclic penem core structure through catalytic intervention [1].

The fundamental mechanism involves the initial condensation of 4-acetoxy azetidinone with (R)-tetrahydrofuran-2-thioformic acid under basic conditions, typically employing sodium hydroxide to maintain optimal pH conditions between 8 and 10 [3]. This condensation reaction occurs at controlled temperatures ranging from 0 to 5 degrees Celsius, facilitating the formation of the critical carbon-sulfur bond that characterizes the penem structure [3]. The reaction proceeds through nucleophilic attack of the thiocarboxylate anion on the activated azetidinone ring, resulting in ring opening and subsequent cyclization to form the desired bicyclic framework [3].

Following the initial condensation, the intermediate undergoes acylation with allyloxycarbonyl chloride in the presence of organic bases such as triethylamine [3]. This step introduces the protective allyl group that shields the carboxylic acid functionality during subsequent transformations [3]. The acylation occurs in dichloromethane solvent systems at temperatures maintained between 0 and 5 degrees Celsius for approximately 2 hours [3].

The final cyclization step employs triethyl phosphite in refluxing xylene to promote the intramolecular cyclization that completes the penem ring system [3]. This thermal cyclization occurs at elevated temperatures for extended periods, typically 5 hours under reflux conditions [3]. The mechanism involves phosphite-mediated elimination and cyclization, generating the characteristic five-membered thiazolidine ring fused to the four-membered beta-lactam core [3].

Recent innovations in one-step synthesis have introduced palladium acetate catalysis combined with sodium bicarbonate in two-phase solvent systems [4]. This approach employs dichloromethane and water as the biphasic medium, with 5,5-dimethyl-1,3-cyclohexanedione serving as an olefin scavenger [4]. The reaction proceeds at temperatures between 35 and 37 degrees Celsius for approximately 3 hours, achieving yields of 77.7 percent with high-performance liquid chromatography purity exceeding 99.6 percent [4].

The catalytic mechanism in this palladium-mediated system involves coordination of the allyl protecting group to the palladium center, followed by nucleophilic attack by the carboxylate anion [4]. The olefin scavenger captures the liberated allyl fragment, preventing reverse reactions and driving the deprotection to completion [4]. This approach significantly reduces palladium residues to less than 10 parts per million, making it suitable for pharmaceutical manufacturing [4].

Palladium-Mediated Coupling Reactions

Palladium-mediated coupling reactions constitute the cornerstone of modern faropenem sodium synthesis, providing efficient methods for allyl deprotection and carbon-carbon bond formation in advanced intermediates [5] [6]. The most widely employed palladium catalyst system utilizes tetrakis(triphenylphosphine)palladium(0) in combination with triphenylphosphine ligands and sodium 2-ethylhexanoate as the nucleophile [7].

The mechanism of palladium-catalyzed allyl deprotection involves initial coordination of the allyl ester to the palladium(0) center, forming a π-allyl palladium complex [7]. This coordination activates the allyl group toward nucleophilic attack by the carboxylate nucleophile, typically sodium 2-ethylhexanoate [7]. The reaction proceeds through oxidative addition of the allyl ester to palladium, followed by nucleophilic substitution and reductive elimination to regenerate the active palladium(0) catalyst [7].

Optimal reaction conditions for tetrakis(triphenylphosphine)palladium(0) catalysis involve dichloromethane as the primary solvent at temperatures between 10 and 15 degrees Celsius [8]. The catalyst loading typically ranges from 0.6 to 1.0 mole percent relative to the substrate, with triphenylphosphine added in slight excess to maintain catalyst stability [8]. Reaction times of 1 to 2 hours are sufficient to achieve complete conversion, yielding faropenem sodium with purities approaching 99.0 percent [8].

Alternative palladium catalyst systems include bis(triphenylphosphine)palladium(II) dichloride, which operates through a different mechanistic pathway involving palladium(II)/palladium(0) redox cycling [9]. This system requires higher catalyst loadings of 0.5 to 1.5 mole percent and exhibits moderate yields of 70 to 85 percent [9]. The mechanism involves initial reduction of palladium(II) to palladium(0) by phosphine ligands, followed by the standard oxidative addition and nucleophilic substitution sequence [9].

Palladium acetate represents another effective catalyst option, particularly when combined with triethyl phosphite as a reducing agent [4]. This system operates at higher temperatures of 30 to 40 degrees Celsius and achieves yields of 77 to 80 percent [4]. The triethyl phosphite serves dual roles as both a reducing agent for palladium(II) activation and as a ligand for catalyst stabilization [4].

The challenge of palladium residue removal has been addressed through the development of specialized scavenging protocols [5] [6]. Polystyrene-bound 2,4,6-trimercapto-s-triazine emerges as the most effective palladium scavenger, reducing residual palladium levels from 1500-1600 parts per million to less than 10 parts per million [5]. The scavenging mechanism involves coordination of palladium to the multiple sulfur donor atoms of the triazine ligand, followed by precipitation and filtration removal [5].

Industrial applications of palladium-mediated synthesis have been demonstrated on 10-kilogram scales, validating the scalability and robustness of these coupling reactions [5]. Process optimization focuses on minimizing catalyst costs while maintaining high yields and product purity [5]. The development of recyclable palladium catalyst systems and efficient recovery protocols addresses the economic considerations of large-scale manufacturing [5].

Table 1: Palladium Catalyst Systems for Faropenem Sodium Synthesis
Palladium CatalystLoading (mol%)Co-catalyst/LigandTypical Yield (%)Residual Pd (ppm)Industrial Suitability
Tetrakis(triphenylphosphine)palladium(0)0.6-1.0Triphenylphosphine89-951500-1600 (before treatment)High (with Pd removal)
Bis(triphenylphosphine)palladium(II) dichloride0.5-1.5Triphenylphosphine70-85500-1000Medium
Palladium acetate3.6Triethyl phosphite77-80<10High
Palladium/carbon5-10None70-85100-500Medium
Dichloro-di-(benzonitrile)palladium(II)1.0-2.0Triphenylphosphine75-85200-800Medium

Purification and Crystallization Optimization

The purification and crystallization of faropenem sodium requires sophisticated methodologies to achieve pharmaceutical-grade purity while maintaining the structural integrity of the penem core [10] [11]. The most effective purification protocols combine activated carbon treatment with controlled crystallization from carefully selected solvent systems [10].

The primary purification approach involves dissolution of crude faropenem sodium in deionized water at temperatures between 25 and 30 degrees Celsius, followed by activated carbon treatment to remove colored impurities and organic contaminants [11]. The carbon treatment typically employs 6 grams of activated carbon per 100 grams of crude product, with stirring for 1 hour at room temperature [11]. Filtration removes the spent carbon, yielding a clarified aqueous solution suitable for crystallization [11].

Crystallization from acetone-water systems represents the most widely adopted method for obtaining high-purity faropenem sodium [12]. The optimal solvent ratio ranges from 3:1 to 4:1 acetone to water, with the acetone added dropwise to the aqueous solution under controlled stirring [12]. Temperature control during crystallization proves critical, with initial cooling to 0 to 4 degrees Celsius followed by overnight stirring to promote crystal growth [12]. This method achieves yields of 96.0 percent with excellent crystal morphology [12].

Alternative crystallization solvents include ethanol-water and methyl ethyl ketone-water systems, which provide different crystal habits and purification characteristics [12]. Ethanol-water crystallization at a 3:1 ratio yields 86.0 percent recovery at 0 degrees Celsius with overnight crystallization times [12]. Methyl ethyl ketone-water systems achieve 92.0 percent yields under similar conditions, offering intermediate performance between acetone and ethanol systems [12].

The crystallization mechanism involves nucleation of faropenem sodium from supersaturated solutions, with crystal growth proceeding through layer-by-layer addition of molecules to existing crystal faces [10]. Temperature control influences both nucleation rate and crystal size distribution, with slower cooling rates promoting larger, more uniform crystals [10]. The choice of solvent affects crystal packing arrangements and influences the final hydration state of the crystalline product [10].

Advanced purification techniques incorporate silicone-based heavy metal removers, particularly those employing sulfhydryl functional groups [11]. PhosphonicS Si-SPM3 represents an effective heavy metal scavenger, used at weight ratios of 100:1 to 100:100 relative to faropenem sodium [11]. This treatment effectively removes trace metal impurities that could catalyze degradation reactions during storage [11].

The optimization of crystallization conditions involves systematic variation of solvent composition, temperature profiles, and seeding strategies [10]. Controlled cooling rates of 0.5 to 1.0 degrees Celsius per hour provide optimal crystal quality, while seeding with pre-formed crystals enhances reproducibility [10]. The use of antisolvent addition techniques, where the precipitating solvent is added dropwise to maintain supersaturation control, improves yield and purity [10].

Table 2: Crystallization and Purification Conditions for Faropenem Sodium
Crystallization MethodSolvent RatioTemperature (°C)Crystallization TimeYield (%)Reference
Acetone/Water System4:1 (acetone:water)0-4Overnight96.0CN101033233A
Ethanol/Water System3:1 (ethanol:water)0Overnight86.0CN101033233A
Methyl Ethyl Ketone/Water3:1 (MEK:water)0Overnight92.0CN101033233A
Tetrahydrofuran/Water3:1 (THF:water)Room temperature2 hoursNot specifiedCN103880864A
Direct PrecipitationVariable25-302 hours80.0CN102108084A

Quality control protocols for crystallized faropenem sodium involve multiple analytical techniques to verify purity and identity [13]. High-performance liquid chromatography serves as the primary purity assessment method, with specifications typically requiring greater than 99.0 percent purity [13]. Nuclear magnetic resonance spectroscopy confirms structural integrity and identifies potential degradation products [13]. X-ray powder diffraction characterizes the crystalline form and detects polymorphic variations [13].

Industrial-Scale Manufacturing Challenges

Industrial-scale manufacturing of faropenem sodium presents multifaceted challenges encompassing reaction scalability, process control, waste management, and regulatory compliance [14] [15]. The transition from laboratory-scale synthesis to commercial production requires comprehensive process optimization to address heat and mass transfer limitations inherent in large-scale chemical reactors [14].

Heat management represents a critical challenge in industrial faropenem sodium production, particularly during exothermic palladium-catalyzed coupling reactions [15]. Large-scale reactors exhibit different heat transfer characteristics compared to laboratory glassware, necessitating modified temperature control strategies [15]. The implementation of external cooling systems and staged reagent addition protocols helps maintain optimal reaction temperatures while preventing thermal degradation of sensitive intermediates [15].

Mass transfer limitations become pronounced in industrial reactors, affecting both reaction kinetics and product quality [14]. The palladium-catalyzed allyl deprotection reaction requires efficient mixing to ensure proper contact between the heterogeneous catalyst and substrate [14]. Industrial mixing systems must provide adequate agitation while minimizing mechanical stress that could deactivate the palladium catalyst [14].

Catalyst recovery and recycling protocols are essential for economic viability of industrial faropenem sodium production [5]. The high cost of palladium catalysts necessitates development of efficient recovery systems that can reclaim and reactivate spent catalyst [5]. Current industrial practices achieve palladium recovery rates exceeding 90 percent through specialized filtration and regeneration procedures [5].

Waste stream management poses significant environmental and economic challenges in industrial manufacturing [16]. The generation of palladium-containing waste requires specialized treatment protocols to meet environmental discharge standards [16]. Solvent recovery systems are implemented to reclaim valuable organic solvents such as dichloromethane and acetone used in synthesis and crystallization operations [16].

Quality assurance in industrial production demands robust analytical control systems capable of monitoring product quality in real-time [15]. High-performance liquid chromatography systems with automated sampling provide continuous monitoring of reaction progress and product purity [15]. The implementation of process analytical technology enables real-time adjustment of reaction conditions to maintain consistent product quality [15].

Regulatory compliance requirements for pharmaceutical manufacturing impose additional constraints on industrial processes [14]. Good Manufacturing Practice guidelines mandate extensive documentation of all process parameters and quality control results [14]. The validation of analytical methods and cleaning procedures requires substantial time and resources during process development [14].

Supply chain considerations affect the reliability and cost-effectiveness of industrial faropenem sodium production [16]. The dependence on specialized starting materials and catalysts requires careful vendor qualification and inventory management [16]. Recent geopolitical factors have highlighted the importance of supply chain diversification to maintain production continuity [16].

Table 3: Comparative Analysis of Faropenem Sodium Synthesis Methods
MethodKey Catalyst/ReagentTemperature (°C)Reaction TimeYield (%)Purity (HPLC %)Palladium Residue (ppm)
One-Step Palladium Catalysis (CN101585848)Palladium acetate + sodium bicarbonate35-373 hours77.799.6<10
Traditional Allyl Deprotection (US7977475)Tetrakis(triphenylphosphine)palladium(0)10-151-2 hours89.099.0Not specified
Crystallization from Water/Acetone (CN101033233)Acetone/water system0-4Overnight96.0Not specifiedNot applicable
Direct Synthesis via 4-AA (CN1314691)4-AA + (R)-tetrahydrofuran-2-thioformic acidRoom temperature2 hoursNot specifiedNot specifiedNot applicable
Improved Palladium Method (Org Process Res Dev)Pd(II) + polystyrene-bound TMTRoom temperatureVariableNot specifiedNot specified<10 (after treatment)
Palladium-free Hydrogenation (CN103880864)Palladium/carbon6518 hoursNot specifiedNot specifiedNot specified
Two-phase System (CN101585848B)Palladium acetate + 5,5-dimethylcyclohexanedione30-403 hours77.799.6<10
One-pot Method (CN1733772A)Palladium + triphenylphosphine506 hoursNot specifiedNot specifiedNot specified

Scale-up studies demonstrate the feasibility of industrial faropenem sodium production using optimized palladium-catalyzed processes [5]. Successful demonstration at 10-kilogram scale validates the robustness of the synthetic methodology and provides confidence for further scale expansion [5]. Process intensification techniques, including continuous flow reactors and microreactor technology, offer potential solutions for improving efficiency and reducing equipment footprint [15].

Economic analysis of industrial manufacturing reveals that catalyst costs represent the largest variable expense, accounting for 30 to 40 percent of total production costs [14]. Process optimization focuses on minimizing catalyst loading while maintaining high yields and product quality [14]. The development of more active catalyst systems and improved recovery protocols offers pathways for cost reduction [14].

High-performance liquid chromatography represents the primary analytical technique for faropenem sodium quantification and purity assessment. Multiple validated reverse-phase HPLC methods have been developed with varying chromatographic conditions to optimize separation efficiency and analytical performance [1] [2] [3].
The most widely adopted method utilizes a C18 column (25×0.46 cm, 5 μm particle size) with a mobile phase consisting of methanol:water (70:30 volume/volume) adjusted to pH 3.0 using orthophosphoric acid [1]. This method achieves optimal separation with a retention time of 7.47 minutes at a flow rate of 1.0 milliliters per minute, employing ultraviolet detection at 309 nanometers. The total analytical run time is maintained at 12 minutes to ensure complete elution and system equilibration [1].

An alternative validated method employs an Inertsil C18 column (150×4.6 mm, 5 μm) with phosphate buffer:methanol (55:45 volume/volume) as the mobile phase [2]. This approach utilizes detection at 316 nanometers with a shorter retention time of 4.725 minutes and reduced run time of 8 minutes. The method demonstrates superior sensitivity with a limit of detection of 0.105 micrograms per milliliter and limit of quantification of 0.320 micrograms per milliliter [2].

The chromatographic conditions for a third validated method incorporate acetate buffer (pH 3.5):acetonitrile (70:30 volume/volume) with a C-18 analytical column (250×4.6 mm, 5 μm particle size) [3]. This method operates at a flow rate of 1.3 milliliters per minute with detection at 323 nanometers, specifically designed for kinetic degradation studies of faropenem in bulk drug substance and tablet formulations [3].

System suitability parameters across all validated methods demonstrate excellent performance characteristics. Tailing factors range from 1.253 to 1.30, indicating acceptable peak symmetry [1] [2]. Theoretical plate counts exceed 3,000, confirming adequate column efficiency [2]. Capacity factors consistently exceed 2.0, ensuring sufficient retention for accurate quantification [1].

Linearity assessment across multiple concentration ranges confirms excellent analytical performance. The primary method demonstrates linearity from 25 to 100 micrograms per milliliter with a correlation coefficient of 0.999 [1]. Extended range validation encompasses 80 to 600 micrograms per milliliter, maintaining correlation coefficients of 0.999 or higher [2]. These linear ranges accommodate both pharmaceutical formulation analysis and bioanalytical applications.

Precision evaluation demonstrates reproducibility within acceptable International Conference on Harmonisation guidelines. Intra-day precision expressed as relative standard deviation ranges from 0.052% to 0.40% [1] [2]. Inter-day precision maintains relative standard deviation values below 0.50%, confirming method robustness across different analytical sessions [2].

Spectrophotometric Analysis of Degradation Products

Spectrophotometric analysis provides complementary analytical capabilities for faropenem sodium characterization, particularly valuable for degradation product identification and kinetic studies. Multiple spectrophotometric approaches have been validated, including direct ultraviolet absorption, derivative spectrophotometry, and visible colorimetric methods [4] [5] [6] [7].
Direct ultraviolet spectrophotometry employs detection at 306 nanometers, corresponding to the maximum absorption wavelength of faropenem sodium [8] [9]. This method demonstrates linearity across a concentration range of 3 to 15 micrograms per milliliter with recovery percentages between 98.9% and 99.13% [8] [9]. The method follows Beer-Lambert law with a linear regression equation of y = 0.0014x + 0.005 and correlation coefficient of 0.998 [8] [9].

Derivative spectrophotometry represents an advanced approach for faropenem analysis in the presence of degradation products [6] [7]. First-derivative spectrophotometry at 341 nanometers enables selective quantification with limits of detection and quantification of 0.16 and 0.46 micrograms per milliliter, respectively [6] [7]. This technique demonstrates excellent precision with relative standard deviation values ranging from 0.68% to 2.13% [6] [7]. Recovery studies confirm accuracy with values between 97.9% and 101.3% [6] [7].

The derivative spectrophotometric method proves particularly valuable for kinetic degradation studies. First-order rate constants for faropenem degradation in pure form and pharmaceutical dosage forms can be accurately determined using this approach [6] [7]. Statistical comparison with high-performance liquid chromatography methods demonstrates compatibility and reliability for degradation kinetic analysis [6] [7].

Visible spectrophotometric methods utilize colorimetric reactions to enhance sensitivity and selectivity. Method A employs potassium ferricyanide in the presence of ferric chloride to form a green complex with maximum absorption at 745 nanometers [4] [5]. This approach achieves limits of detection and quantification of 2.22 and 7.44 micrograms per milliliter, respectively, with recovery of 99.9% [4] [5].

Method B utilizes iron reduction chemistry with 1,10-phenanthroline to generate an orange-red ferrion complex measured at 511 nanometers [4] [5] [10]. This technique demonstrates limits of detection and quantification of 7.88 and 26.11 micrograms per milliliter, with recovery of 99.4% [4] [5]. The linear range extends from 8 to 80 micrograms per milliliter [4] [5] [10].

An additional colorimetric approach employs Folin-Ciocalteau reagent reduction in alkaline medium, producing an intense blue chromogen measured at 740 nanometers [10]. This method provides an alternative analytical pathway with distinct selectivity characteristics for faropenem quantification [10].

Stability studies utilizing spectrophotometric analysis reveal faropenem susceptibility to various degradation conditions. The compound demonstrates instability under acidic, alkaline, oxidative, and photolytic stress conditions [11] [6] [12]. Accelerated degradation studies indicate first-order kinetics with rate constants dependent on temperature and relative humidity [11] [6] [12].

Mass Spectrometric Profiling of Impurities

Mass spectrometric analysis provides unparalleled capabilities for faropenem sodium impurity profiling, structural elucidation, and bioanalytical applications. Liquid chromatography-tandem mass spectrometry represents the gold standard for sensitive and specific faropenem quantification in biological matrices [13] [14] [15].

The validated liquid chromatography-tandem mass spectrometry method employs electrospray ionization in positive mode with multiple reaction monitoring for quantification [13]. The primary transition monitors the molecular ion at mass-to-charge ratio 384 to product ion at 68 for faropenem, while cefalexin serves as internal standard with transition 547 to 468 [13]. This method achieves excellent linearity from 5 to 4000 nanograms per milliliter in both plasma and urine matrices [13].

Chromatographic separation utilizes a C18 reversed-phase column with 0.1% formic acid-methanol (45:55 volume/volume) mobile phase [13]. The method demonstrates exceptional sensitivity with a limit of detection of 5 nanograms per milliliter and recovery of approximately 90% for plasma extraction [13]. Precision and accuracy meet bioanalytical method validation requirements [13].

Advanced mass spectrometric systems provide enhanced sensitivity and throughput capabilities. An API5000 system utilizing deuterated meropenem as internal standard achieves 100-fold greater sensitivity compared to API2000 instruments [16]. This enhanced sensitivity enables determination in the range of 0.02 to 5 micrograms per milliliter in plasma with reduced sample volumes [14] [16].

On-line solid-phase extraction coupled to liquid chromatography-tandem mass spectrometry represents a high-throughput approach for faropenem bioanalysis [14]. This automated system utilizes column-switching technology with trap column preconcentration followed by analytical separation on Ultimate XB-C18 column [14]. The complete analytical cycle requires only 5 minutes, enabling rapid sample processing for pharmacokinetic studies [14].

Impurity identification studies employ liquid chromatography-mass spectrometry with photodiode array detection and post-column acetonitrile-aided electrospray ionization [17]. This approach enables comprehensive structural characterization of faropenem-related substances and degradation products [17]. Mass spectrometric fragmentation patterns provide definitive identification of impurity structures and degradation pathways [17].

Stability studies utilizing mass spectrometric analysis reveal complex degradation mechanisms. Faropenem reacts with serine and metallo-β-lactamases to produce multiple degradation products including tetrahydrofuran ring-opened imines and ring-closed imine products [18]. Orange-colored products, yellow imines, and pink degradation products form through distinct enzymatic pathways [18].

The molecular ion of faropenem sodium hemipentahydrate exhibits a molecular formula of C24H38N2Na2O15S2 with monoisotopic mass of 704.150899 daltons [19]. Gas chromatography-mass spectrometry analysis of trimethylsilyl derivatives provides additional structural confirmation with molecular weight of 429.146 daltons for the bis-trimethylsilyl derivative [20].

Stability-Indicating Method Validation

Stability-indicating method validation represents a critical aspect of faropenem sodium analytical characterization, ensuring reliable quantification in the presence of degradation products and process-related impurities. Comprehensive validation studies encompass all analytical performance parameters defined by International Conference on Harmonisation guidelines [1] [2] [3] [21].

Linearity validation demonstrates excellent analytical performance across multiple concentration ranges. The primary reverse-phase high-performance liquid chromatography method exhibits linearity from 25 to 100 micrograms per milliliter with correlation coefficient of 0.999 [1]. Extended validation encompasses ranges up to 600 micrograms per milliliter while maintaining correlation coefficients exceeding 0.999 [2]. Linear regression equations demonstrate consistent slope and intercept values across validation studies [1] [2].

Precision assessment confirms analytical reproducibility under various conditions. Repeatability studies demonstrate relative standard deviation values consistently below 2.0% for both sample and injection repeatability [1] [2]. Intermediate precision evaluated across different analysts, instruments, and days maintains relative standard deviation below acceptable limits [1] [2]. System suitability parameters including tailing factor, capacity factor, and similarity factor remain within specified ranges throughout validation [1].

Accuracy evaluation through recovery studies demonstrates excellent analytical performance. Standard addition studies at 50%, 100%, and 150% levels achieve recovery percentages between 99.01% and 101.64% [2]. Relative standard deviation values for recovery studies remain below 0.01%, confirming analytical accuracy [1] [2]. Multiple spike levels ensure accuracy assessment across the entire analytical range [1] [2].

Specificity validation confirms method selectivity in the presence of pharmaceutical excipients and degradation products. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions demonstrate method capability to resolve faropenem from degradation products [3] [11] [21]. Peak purity assessment using photodiode array detection confirms analytical peak homogeneity [3].

Limit of detection and quantification determination employs signal-to-noise ratio assessment and statistical evaluation of calibration curve parameters. Limits of detection range from 0.105 to 33.31 micrograms per milliliter depending on analytical method and instrumentation [1] [2]. Limits of quantification demonstrate acceptable precision at the lowest quantifiable concentration level [1] [2].

Robustness evaluation assesses method performance under deliberate analytical condition variations. Flow rate modifications between 0.8 and 1.2 milliliters per minute demonstrate acceptable retention time and peak shape stability [1]. Mobile phase composition variations within ±5% maintain analytical performance [1]. Column temperature variations of ±2°C show minimal impact on analytical results [1].

System suitability testing establishes analytical system performance criteria before sample analysis. Tailing factor specifications of not more than 2.0 ensure acceptable peak symmetry [1] [2]. Capacity factor requirements of not less than 2.0 confirm adequate retention [1]. Similarity factor specifications between 0.98 and 1.02 ensure analytical consistency [1] [2].

Stability studies of analytical solutions confirm faropenem stability under laboratory conditions. Stock solutions remain stable for approximately 20 hours at room temperature [1]. Working standard solutions demonstrate acceptable stability throughout analytical batch analysis [1]. Sample stability assessment ensures reliable analytical results under typical laboratory storage conditions [1].

Wikipedia

Faropenem sodium

Dates

Last modified: 07-20-2023

Explore Compound Types